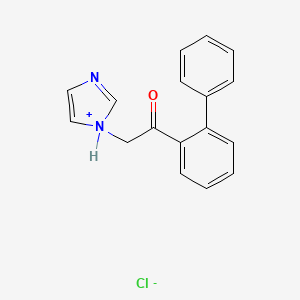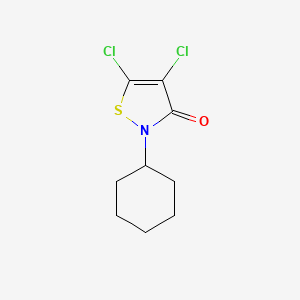
4,5-Dichloro-2-cyclohexyl-4-isothiazolin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dichloro-2-cyclohexyl-4-isothiazolin-3-one is a chemical compound belonging to the isothiazolinone family. Isothiazolinones are known for their antimicrobial properties and are widely used as preservatives and biocides in various industrial applications. This compound, in particular, has gained attention for its effectiveness in preventing the growth of bacteria, fungi, and algae.
Vorbereitungsmethoden
The synthesis of 4,5-Dichloro-2-cyclohexyl-4-isothiazolin-3-one typically involves the ring-closure of 3-mercaptopropanamides. This process can be achieved through chlorination or oxidation of the 3-sulfanylpropanamide to the corresponding disulfide . Industrial production methods often involve the use of chlorinating agents and controlled reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
4,5-Dichloro-2-cyclohexyl-4-isothiazolin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can undergo substitution reactions where chlorine atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,5-Dichloro-2-cyclohexyl-4-isothiazolin-3-one has a wide range of scientific research applications:
Chemistry: It is used as a biocide in various chemical formulations to prevent microbial contamination.
Biology: Its antimicrobial properties make it useful in biological research for studying microbial growth inhibition.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent in medical applications.
Wirkmechanismus
The mechanism of action of 4,5-Dichloro-2-cyclohexyl-4-isothiazolin-3-one involves the inhibition of life-sustaining enzymes, particularly those with thiol groups at their active sites. The compound forms mixed disulfides with these enzymes, disrupting their function and leading to microbial cell death . This two-step mechanism includes rapid inhibition of growth and metabolism, followed by irreversible cell damage .
Vergleich Mit ähnlichen Verbindungen
4,5-Dichloro-2-cyclohexyl-4-isothiazolin-3-one is compared with other isothiazolinone derivatives such as:
Methylisothiazolinone (MIT): Known for its use in personal care products.
Chloromethylisothiazolinone (CMIT): Often used in combination with MIT in industrial biocides.
Benzisothiazolinone (BIT): Commonly used in paints and coatings.
Octylisothiazolinone (OIT): Used in wood preservation and coatings. The uniqueness of this compound lies in its specific antimicrobial spectrum and effectiveness in various industrial applications.
Eigenschaften
CAS-Nummer |
57063-29-3 |
|---|---|
Molekularformel |
C9H11Cl2NOS |
Molekulargewicht |
252.16 g/mol |
IUPAC-Name |
4,5-dichloro-2-cyclohexyl-1,2-thiazol-3-one |
InChI |
InChI=1S/C9H11Cl2NOS/c10-7-8(11)14-12(9(7)13)6-4-2-1-3-5-6/h6H,1-5H2 |
InChI-Schlüssel |
JRQLZCFSWYQHPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N2C(=O)C(=C(S2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


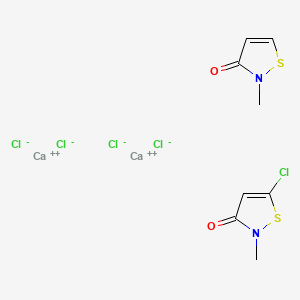

![1-[(4-Methylpiperazin-1-yl)methyl]adamantan-2-ol dihydrochloride](/img/structure/B13764443.png)
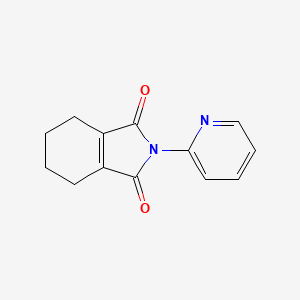

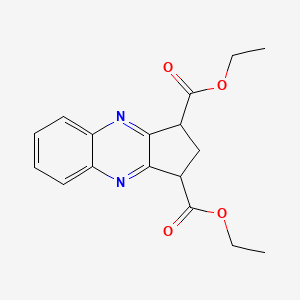
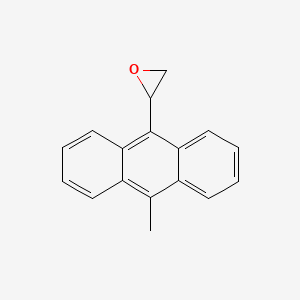

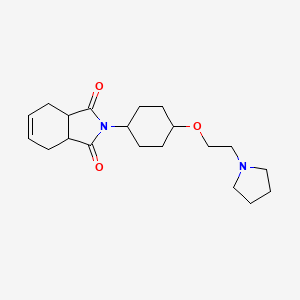
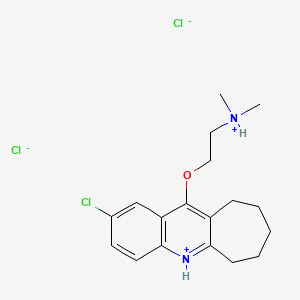

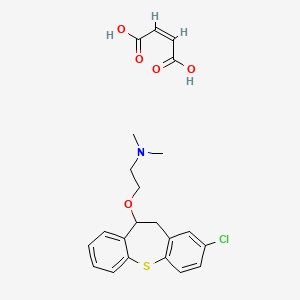
amino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium](/img/structure/B13764485.png)
